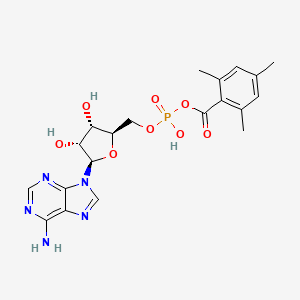

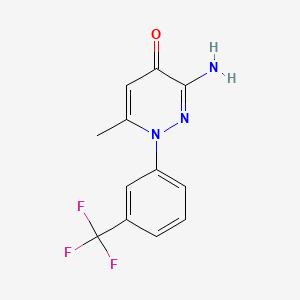

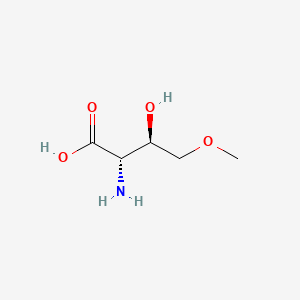

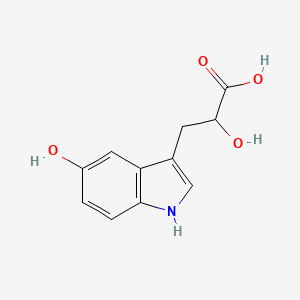

3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

F-2692は、様々な動物モデルにおいて用量依存的に不安解消効果を発揮することが研究されています .

合成方法

F-2692の合成は、3'-トリフルオロメチルフェニルヒドラジンとエチルアセト酢酸を反応させ、その後環化および還元反応を行うことで目的化合物を得る方法で行われます。反応条件としては、通常、エタノールなどの溶媒と塩酸などの触媒が用いられます .

準備方法

The synthesis of F-2692 involves the reaction of 3’-trifluoromethyl phenyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent reduction to yield the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid .

化学反応の分析

F-2692は、以下のような様々な化学反応を起こします。

酸化: F-2692は酸化されて様々な酸化生成物を形成します。

還元: F-2692は還元されて様々な還元誘導体を形成します。

置換: F-2692は置換反応を起こし、その官能基の一部または全部が他の基に置き換わります。

これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な求核剤などが含まれます .

科学研究への応用

化学: F-2692は、ピリダジン誘導体の薬理活性へのトリフルオロメチル基の影響を調べるためのモデル化合物として役立ちます。

生物学: F-2692は、動物実験において、不安解消、抗けいれん、鎮静、筋弛緩、健忘効果を調べるために用いられてきました.

科学的研究の応用

Chemistry: It serves as a model compound for studying the effects of trifluoromethyl groups on the pharmacological properties of pyridazine derivatives.

作用機序

F-2692は、従来のベンゾジアゼピンとは異なる独自の機序で効果を発揮します。F-2692はベンゾジアゼピン結合部位への親和性が非常に低く、GABA A、α2-アドレナリン、5-HT 1A、または5-HT 2受容体と相互作用しません。代わりに、F-2692の不安解消効果は、他の分子標的と経路を介して起こると考えられています .

類似化合物との比較

F-2692は、その独特の作用機序と、従来のベンゾジアゼピン結合部位への低い親和性により、同クラスの化合物の中でユニークな存在です。F-2692に類似する化合物としては、以下のようなものがあります。

ジアゼパム: ベンゾジアゼピン結合部位への親和性が高い、よく知られたベンゾジアゼピンです。

ブスピロン: 5-HT 1A受容体への親和性を持つ、非ベンゾジアゼピン系の不安解消薬です。

F-2692は、従来の不安解消薬と比較して、独自の薬理学的プロファイルと副作用の軽減の可能性を持つため、注目されています .

特性

IUPAC Name |

3-amino-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O/c1-7-5-10(19)11(16)17-18(7)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMGTEKECRMLOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133220-91-4 |

Source

|

| Record name | 3-Amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J5V7FAJ9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,6-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1213620.png)

![(10R)-4-Hydroxy-3,5,14-trimethoxy-18-methyl-18-azatetracyclo[8.5.3.01,11.02,7]octadeca-2,4,6,11,14-pentaen-13-one](/img/structure/B1213622.png)

![2-[4-[2-bromo-2-(4-methoxyphenyl)-1-phenylethenyl]-2,6-dimethylphenoxy]-N,N-diethylethanamine](/img/structure/B1213627.png)

![2-Propanol, 1-[4-(2-methoxyethoxy)phenoxy]-3-[(1-methylethyl)amino]-](/img/structure/B1213634.png)